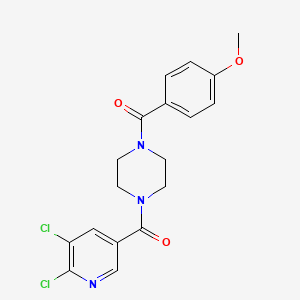

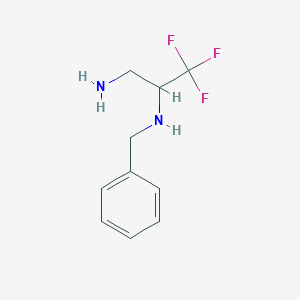

![molecular formula C7H11N3 B2627552 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1630906-29-4](/img/structure/B2627552.png)

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

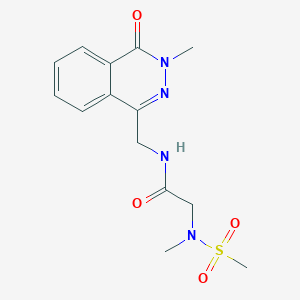

Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compounds . They are part of a larger family of compounds known as pyrazolopyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[1,5-a]pyrimidines, involves simpler and greener synthetic methodologies . The exact synthesis process for “7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines generally consists of a pyrazole ring fused with a pyrazine ring . The exact structure of “7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” would include a methyl group at the 7th position.Aplicaciones Científicas De Investigación

Synthesis of Anti-thrombotic Drugs

The compound is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides, which are derivatives used as anti-thrombotic drugs .

Synthesis of FXa Inhibitors

It can also be used as a reagent for the synthesis of diamide derivatives, which are Factor Xa (FXa) inhibitors . FXa inhibitors are a type of anticoagulant that work by blocking Factor Xa in the blood clotting process.

Intermediate for Edoxaban

The compound is an intermediate for Edoxaban , an anticoagulant medication that inhibits Factor Xa, thus preventing thrombus formation.

Inhibition of Hepatitis B Virus

A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds, including 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have been discovered as Hepatitis B Virus core protein allosteric modulators (CpAMs). These compounds effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus variants .

Oral Administration for HBV DNA Viral Load Reduction

In a Hepatitis B Virus adeno-associated virus (HBV AAV) mouse model, the lead compound demonstrated inhibition of HBV DNA viral load by oral administration .

Direcciones Futuras

Propiedades

IUPAC Name |

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXJRUFJNGIPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=NN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

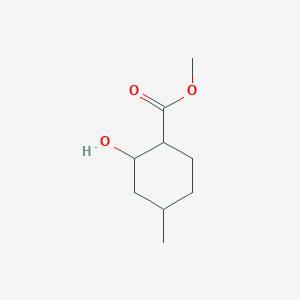

![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)

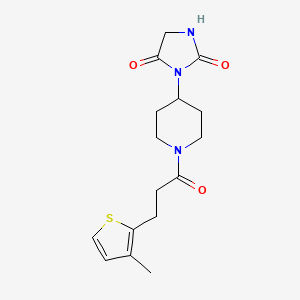

![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)

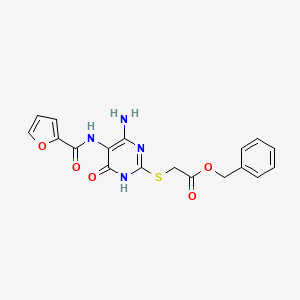

![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)